C12 NBD Globotriaosylceramide
Description
Structural Classification as a Fluorescent Sphingolipid Derivative
This compound belongs to the class of fluorescently tagged glycosphingolipids, characterized by a ceramide backbone linked to a trisaccharide headgroup (Galα1-4Galβ1-4Glc) and an NBD fluorophore attached via a 12-carbon acyl chain. The NBD moiety (7-nitrobenz-2-oxa-1,3-diazol-4-yl) is covalently bonded to the C12 acyl chain of the ceramide component, positioning the fluorophore within the hydrophobic membrane environment while keeping the carbohydrate headgroup exposed for molecular recognition. This structural arrangement preserves the natural orientation of Gb3 in lipid bilayers, allowing the compound to mimic endogenous Gb3 behavior in membrane microdomains and protein binding assays.
The compound’s fluorescence properties stem from the NBD group, which exhibits excitation and emission maxima at 465 nm and 535 nm, respectively. Environmental sensitivity enables its use in detecting lipid-water interface transitions, as fluorescence quenches upon exposure to aqueous environments. Despite its size, the NBD tag does not significantly alter the biophysical properties of Gb3, as demonstrated by its critical micelle concentration in the nanomolar range—consistent with untagged Gb3.
Historical Development of NBD-Tagged Glycosphingolipids
The use of NBD in lipid probes dates to the 1980s, when researchers first synthesized NBD-ceramide analogs to study sphingolipid trafficking in fibroblasts. Early work by Lipsky and Pagano (1983) demonstrated that C6-NBD-ceramide could be metabolized into fluorescent sphingomyelin and glucocerebroside, with intracellular localization observed via fluorescence microscopy. These studies established NBD’s utility in tracing lipid metabolism without disrupting native pathways, paving the way for more complex glycosphingolipid derivatives.
This compound emerged as a specialized tool in the 2000s, coinciding with advances in lysosomal storage disease research. Unlike shorter acyl-chain variants, the C12 linker improved membrane integration stability while maintaining enzymatic accessibility. This modification proved critical for studying Gb3 catabolism in Fabry disease models, where α-galactosidase A activity depends on saposin-mediated substrate presentation. The compound’s adoption accelerated with the development of fluorescence-based binding assays, which quantified Saposin B-Gb3 interactions with nanomolar affinity.
Key Advantages in Biophysical and Cellular Research
This compound offers three principal advantages over non-fluorescent analogs:
Real-Time Metabolic Tracking : The NBD tag enables visualization of Gb3 trafficking from plasma membranes to lysosomes. In live-cell assays, fluorescence redistribution from mitochondrial membranes to the Golgi apparatus and lysosomes correlates with enzymatic processing by α-galactosidase A. This spatial-temporal resolution has clarified Gb3’s role in lipid raft signaling and intracellular sorting.
Environmental Sensitivity : NBD fluorescence quenching in aqueous environments permits detection of lipid extraction from micelles or membranes. For example, Saposin B binding to Gb3-NBD increases fluorescence intensity by 40–60%, indicating micelle-to-protein transfer. This property is instrumental in studying lipid chaperone mechanisms and substrate solubilization.
Enzymatic Compatibility : Despite its fluorophore, this compound serves as a substrate for key enzymes. α-Galactosidase A cleaves its terminal galactose to produce lactosylceramide-NBD, enabling in vitro activity assays with 90% efficiency under optimal conditions. Similarly, sphingolipid ceramide N-deacylase processes Gb3-NBD into lyso-Gb3, facilitating studies of secondary lipid modifications.
These features have made the compound pivotal in structural biology. Crystallization of Saposin B bound to Gb3-NBD revealed a 2.8 Å resolution structure, showing how the protein’s hydrophobic pocket accommodates the ceramide moiety while exposing the trisaccharide for enzymatic cleavage. Such insights would be unattainable with non-fluorescent analogs due to detection limitations.
Properties
Molecular Formula |
C54H91N5O21 |
|---|---|
Molecular Weight |
1146.3 g/mol |
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |
InChI |
InChI=1S/C54H91N5O21/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-36(63)34(56-40(64)25-22-19-16-13-11-14-17-20-23-28-55-33-26-27-35(59(72)73)42-41(33)57-80-58-42)32-74-52-48(70)45(67)50(38(30-61)76-52)79-54-49(71)46(68)51(39(31-62)77-54)78-53-47(69)44(66)43(65)37(29-60)75-53/h21,24,26-27,34,36-39,43-55,60-63,65-71H,2-20,22-23,25,28-32H2,1H3,(H,56,64)/b24-21+/t34-,36+,37+,38+,39+,43-,44-,45+,46+,47+,48+,49+,50+,51-,52+,53+,54-/m0/s1 |
InChI Key |
ZSXIFORFOSGBPE-NQOROTTDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC4=CC=C(C5=NON=C45)[N+](=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC4=CC=C(C5=NON=C45)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for C12 NBD Globotriaosylceramide
Core Synthetic Strategy
The synthesis of this compound follows a modular approach, combining chemical conjugation, enzymatic glycosylation, and purification techniques. The process begins with the preparation of the sphingosine backbone, followed by sequential modifications:
Stepwise Synthesis Protocol
Step 1: NBD-Sphingosine Conjugation
Sphingosine is reacted with NBD chloride (7-nitrobenz-2-oxa-1,3-diazol-4-yl) under alkaline conditions (pH 8–9) to form NBD-sphingosine. This reaction typically occurs in anhydrous dimethylformamide (DMF) at 37°C for 12–24 hours, yielding a fluorescent sphingosine derivative.
Step 2: Acylation with Dodecanoic Acid
NBD-sphingosine undergoes acylation using dodecanoic acid activated by N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC). The reaction is conducted in chloroform:methanol (2:1) at 50°C for 6 hours, producing N-dodecanoyl-NBD-ceramide (NDD-NBD-Cer).
Step 3: Enzymatic Glycosylation
The ceramide is glycosylated sequentially using recombinant glycosyltransferases:
- Glucosylation : UDP-glucose and β1-4 glucosyltransferase to form NDD-NBD-glucosylceramide.
- Galactosylation : UDP-galactose and β1-4 galactosyltransferase to generate NDD-NBD-lactosylceramide.
- Final galactosylation : UDP-galactose and α1-4 galactosyltransferase to yield the trihexoside structure.
Step 4: Purification
Crude product is purified via silica gel chromatography (chloroform:methanol:water, 65:25:4) and reverse-phase HPLC (C18 column, acetonitrile:water gradient). Purity is confirmed by thin-layer chromatography (TLC) and mass spectrometry.
Critical Parameters in Synthesis
Solubility and Reaction Optimization
- Solvent systems : Chloroform:methanol (2:1) ensures solubility of intermediates.
- Temperature control : Glycosylation reactions require precise temperatures (37°C) to maintain enzyme activity.
- Protection groups : Temporary acetyl groups are used during glycosylation to prevent undesired side reactions.
Analytical Characterization
Structural Confirmation
Applications in Research
Challenges and Innovations
Synthesis Limitations
Chemical Reactions Analysis
Types of Reactions
C12 NBD Globotriaosylceramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the nitrobenzoxadiazole group, altering its fluorescent properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Lipid Trafficking Studies
C12 NBD Globotriaosylceramide serves as an effective fluorescent probe for investigating lipid trafficking within cells. By tagging membrane glycosphingolipids, researchers can visualize the movement and distribution of these lipids across different cellular compartments. This capability is vital for understanding membrane dynamics and the roles lipids play in cellular signaling and transport processes.
Case Study:
In a study examining the trafficking pathways of glycosphingolipids, this compound was utilized to track the localization and movement of lipids in live cells. The results revealed intricate patterns of lipid distribution that are essential for maintaining cellular homeostasis.
Glycosphingolipid Metabolism Research
The compound is instrumental in studying glycosphingolipid metabolism, particularly in diseases like Fabry disease, where glycosphingolipid accumulation occurs due to enzyme deficiencies. By integrating this compound into metabolic assays, researchers can identify metabolic intermediates and enzymatic activities associated with glycosphingolipid metabolism.
Case Study:
Research involving the use of this compound demonstrated its effectiveness in elucidating the metabolic pathways affected in Fabry disease. This study highlighted how the compound facilitated the identification of key enzymes involved in glycosphingolipid degradation .
Membrane Microdomain Investigation
This compound is also employed to explore the architecture of lipid rafts and membrane microdomains. These microdomains play critical roles in signal transduction and membrane trafficking. By visualizing lipid distribution dynamics using this compound, researchers have gained insights into the organization and functionality of cell membranes.
Case Study:
In experiments designed to analyze membrane microdomains, this compound was used to reveal how specific lipids cluster within rafts, influencing cellular signaling pathways. This research has implications for understanding diseases linked to membrane dysfunction.
Drug Delivery Systems
The integration of this compound into drug delivery systems has revolutionized targeted therapies. Its fluorescent properties allow for real-time tracking of drug distribution within biological systems, enhancing the design and optimization of lipid-based drug carriers.
Case Study:
A recent study demonstrated the application of this compound in developing targeted drug delivery systems for cancer therapy. The compound facilitated monitoring drug interactions with cell membranes, leading to improved efficacy in delivering therapeutic agents directly to tumor cells .
Biochemical Probing
This compound is utilized as a biochemical probe to study enzyme activities related to glycosphingolipid metabolism. For instance, it has been employed in assays to investigate the activity of α-galactosidase A, an enzyme crucial for breaking down globotriaosylceramide.
Case Study:
In a detailed examination of α-galactosidase A activity using this compound as a substrate, researchers were able to quantify enzyme kinetics and assess potential therapeutic interventions for lysosomal storage disorders like Fabry disease .
Data Summary Table
Mechanism of Action
C12 NBD Globotriaosylceramide exerts its effects through its interaction with cellular membranes and glycosphingolipid metabolism pathways. The fluorescent C12 nitrobenzoxadiazole group allows for the visualization of the compound’s distribution and dynamics within cells. The compound targets glycosphingolipid receptors and is involved in intracellular trafficking and signal transduction pathways .
Comparison with Similar Compounds
Key Properties :
- Solubility: Soluble in DMSO, ethanol, or aqueous solutions with co-solvents (e.g., PEG300, Tween 80) for in vivo applications .
- Storage : Stable at -20°C for 2–3 years in powder form; solutions stored at -80°C retain activity for 6 months .
- Applications : Imaging glycosphingolipid metabolism, enzyme inhibition assays, and drug delivery studies .
Comparison with Structurally Similar Compounds
NBD-C12-HPC
- Structure: Fluorescently labeled phospholipid with NBD at the C12 position of the acyl chain (hexanoyl-1-hexadecanoyl-sn-glycero-3-phosphocholine) .
- Functional Differences :
- Unlike C12 NBD Globotriaosylceramide, NBD-C12-HPC integrates into phospholipid bilayers to study membrane dynamics rather than glycosphingolipid metabolism.
- Fluorescence anisotropy experiments show distinct membrane localization due to differences in headgroup chemistry (phosphocholine vs. trisaccharide) .
C12-NBD Ceramide
- Functional Differences: Metabolic Pathway: Involved in sphingolipid recycling (e.g., Golgi-to-ER transport) rather than Gb3-specific pathways . Therapeutic Relevance: Not used in Fabry disease models but applied in glucosylceramide synthase (GCS) inhibition studies .
NBD-C6-Ceramide
Comparison with Therapeutically Relevant Compounds
N-Butyldeoxynojirimycin (NB-DNJ)
C12 NBD Galactosylceramide
- Structure : Galactose headgroup instead of globotriaose .
- Applications: Used in lysosomal storage disorder research (e.g., Krabbe disease) rather than Fabry disease .
Research Findings and Implications
- Structural Impact on Function : The C12 acyl chain in this compound enhances membrane integration compared to C6 analogs, making it superior for studying lipid-raft-associated processes .
- Therapeutic Advantage: Fluorescent labeling allows quantitative tracking of Gb3 accumulation, providing a methodological edge over non-fluorescent inhibitors like NB-DNJ .
- Solubility Challenges : While DMSO is optimal for stock solutions, in vivo formulations require co-solvents (e.g., PEG300) to maintain stability, a consideration shared with other NBD-labeled lipids .
Biological Activity
C12 NBD Globotriaosylceramide (C12 NBD Gb3) is a fluorescent derivative of globotriaosylceramide (Gb3), a glycosphingolipid that plays a crucial role in various biological processes. This compound is particularly significant in the context of lysosomal storage disorders, such as Fabry disease, where Gb3 accumulates due to enzyme deficiencies. The following sections will discuss the biological activity of C12 NBD Gb3, highlighting its mechanisms, applications in research, and relevant case studies.
Structure and Properties
C12 NBD Gb3 is characterized by the presence of a C12 nitrobenzoxadiazole (NBD) fluorophore attached to the ceramide backbone. This modification allows for the tracking and visualization of Gb3 in biological systems, making it a valuable tool for studying lipid metabolism and trafficking.
| Property | Details |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C18H36N2O5S |
| CAS Number | 126550-86-5 |
| Fluorescence | Emission peak at ~530 nm |
The primary biological activity of C12 NBD Gb3 involves its interaction with specific proteins and enzymes that facilitate its metabolism. One key player is saposin B (SapB) , which enhances the activity of α-galactosidase A (GLA), an enzyme responsible for cleaving the terminal galactose from Gb3.
- Binding Affinity : SapB exhibits a high binding affinity for C12 NBD Gb3, significantly enhancing GLA's ability to cleave this substrate. Studies have shown that SapB can stimulate galactose release from C12 NBD Gb3 in a concentration-dependent manner, indicating its role as an effective activator .
- Lipid Trafficking : The fluorescent nature of C12 NBD Gb3 allows researchers to visualize its distribution within cells. This property has been utilized to study lipid trafficking dynamics and the impact of lysosomal storage disorders on cellular metabolism.
Case Study: Fabry Disease
Fabry disease is characterized by the accumulation of Gb3 due to α-Gal A deficiency. Research utilizing C12 NBD Gb3 has provided insights into therapeutic approaches:
- Experimental Models : In transgenic mouse models engineered to mimic Fabry disease, treatment with compounds that enhance GLA activity led to a significant reduction in Gb3 levels. For instance, administration of 1-deoxygalactonojirimycin resulted in increased α-Gal A activity and decreased Gb3 accumulation in tissues .
Comparative Studies
A comparative analysis of various lipid analogs has demonstrated that C12 NBD Gb3 behaves similarly to endogenous Gb3 substrates in cellular models:
| Lipid Analog | Cleavage by GLA (µM Galactose Released) |
|---|---|
| This compound | 50 (with SapB) |
| Natural Gb3 | Variable depending on cellular context |
Applications in Research
C12 NBD Gb3 serves as a versatile probe in several areas:
- Lipid Metabolism Studies : Its fluorescent properties enable real-time tracking of lipid metabolism within cells.
- Drug Development : The compound is used to screen potential therapeutic agents aimed at enhancing GLA activity or reducing Gb3 accumulation.
- Biochemical Assays : It facilitates the study of enzyme kinetics related to glycosphingolipid metabolism.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing C12 NBD Globotriaosylceramide?
- Methodological Answer : Synthesis involves coupling the fluorescent NBD (nitrobenzoxadiazole) moiety to the globotriaosylceramide backbone. Critical steps include purification via HPLC and structural validation using mass spectrometry (e.g., ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy. Purity (≥98%) is confirmed via thin-layer chromatography (TLC) .
- Key Data : Molecular formula: C₅₄H₉₁N₅O₂₁; molecular weight: 677.9 g/mol (varies slightly based on acyl chain length) .
Q. How should this compound stock solutions be prepared and stored to ensure stability?
- Methodological Answer : Dissolve the compound in inert solvents like methanol or chloroform:methanol (2:1 v/v) under nitrogen gas to prevent oxidation. Stock solutions (1–10 mM) should be stored at -20°C in amber vials, with stability verified via fluorescence intensity measurements over time .
- Key Data : Solubility: >10 mg/mL in methanol; stability: ≥4 years at -20°C .
Q. What are the primary applications of this compound in fluorescence-based studies?
- Methodological Answer : It is used to track lipid trafficking, membrane dynamics, and glycosphingolipid metabolism in live cells. Applications include confocal microscopy (λex ~465–475 nm; λem ~530–550 nm) and fluorescence recovery after photobleaching (FRAP) to study lateral diffusion .
Advanced Research Questions
Q. How can researchers optimize fluorescence signal-to-noise ratios for this compound in heterogeneous membrane systems?
- Methodological Answer :
- Temperature Control : Fluorescence anisotropy varies with membrane phase (e.g., gel vs. liquid-disordered). Measure signals above/below lipid transition temperatures (e.g., DPPC at 41°C) .
- Quenching Controls : Use membrane-impermeable quenchers (e.g., sodium dithionite) to distinguish surface vs. internalized probes .
- Table 1 : Fluorescence parameters under varying conditions:
| Condition | λex (nm) | λem (nm) | Optimal Temp (°C) |
|---|---|---|---|
| DPPC gel | 470 | 535 | 25 |
| DPPC fluid | 470 | 535 | 45 |
Q. What experimental designs are recommended for studying this compound in lipid raft microdomains?
- Methodological Answer :
- Detergent-Resistant Membrane (DRM) Isolation : Treat cells with cold Triton X-100, followed by sucrose density gradient centrifugation. Validate raft localization via colocalization with raft markers (e.g., flotillin-1) .
- FRET Pairing : Combine with compatible fluorophores (e.g., BODIPY-labeled cholesterol) to probe lipid-protein interactions .
Q. How should researchers resolve contradictions in subcellular localization data for this compound across cell types?
- Methodological Answer :
- Cell-Specific Calibration : Account for differences in endogenous lipid composition (e.g., high sphingomyelin levels may alter trafficking).
- Multi-Modal Imaging : Correlate fluorescence data with electron microscopy (e.g., immunogold labeling) or metabolic inhibitors (e.g., fumonisin B1 to block ceramide synthesis) .
Q. What quantitative approaches are used to analyze time-resolved fluorescence decay data for this compound?
- Methodological Answer :
- Time-Correlated Single Photon Counting (TCSPC) : Fit decay curves to multi-exponential models to calculate rotational correlation times (τ) and anisotropy (r), which reflect lipid packing .
- Software Tools : Use GlobalsWE or DAS6 for deconvolution of lifetime components .
Methodological Notes
- Avoid Common Pitfalls :
- Ethical & Safety Compliance : Adhere to institutional biosafety guidelines for lipid handling and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
